4-Phenyl-4-(1-piperidinyl)cyclohexanol

Description

Properties

IUPAC Name |

4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRUAZBLIREHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209577, DTXSID101344941 | |

| Record name | 4-Phenyl-4-piperidinocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60756-83-4, 78165-07-8 | |

| Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-4-piperidinocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-4-piperidinocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative anesthetic phencyclidine (PCP). As a biologically active compound, PPC exists as cis and trans stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of PPC, with a focus on experimental methodologies and data interpretation for research and drug development applications.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₅NO | PubChem[1][2] |

| Molar Mass | 259.4 g/mol | PubChem[1][2] |

| IUPAC Name | 4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol | PubChem[1][2] |

| CAS Number | 60756-83-4 | PubChem[1][2] |

| Synonyms | PPC, 4-Phenyl-4-piperidinocyclohexanol, 1-(1-Phenyl-4-hydroxycyclohexyl)piperidine | PubChem[1][2] |

| XLogP3 | 2.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

Synthesis and Isomer Separation

The synthesis of this compound can be achieved through the hydroxylation of phencyclidine or via synthetic routes utilized for analogous hydroxylated PCP derivatives. A plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

1-Phenylcyclohexene

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Epoxidation: Dissolve 1-phenylcyclohexene in dichloromethane. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Nucleophilic Opening: Concentrate the organic layer under reduced pressure to obtain the crude epoxide. Dissolve the crude epoxide in a suitable solvent and add piperidine. Heat the reaction mixture to facilitate the nucleophilic opening of the epoxide ring.

-

Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform an appropriate work-up. Purify the crude product by silica gel column chromatography to yield this compound as a mixture of cis and trans isomers.

Experimental Protocol: Isomer Separation by Thin Layer Chromatography (TLC)

The separation of the cis and trans isomers of PPC is crucial for evaluating their individual biological activities.[3]

Objective: To separate the cis and trans isomers of this compound using TLC.

Materials:

-

Mixture of cis and trans PPC

-

Silica gel TLC plates (e.g., Silica Gel 60 F254)

-

Developing solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or methanol)

-

Visualizing agent (e.g., iodine vapor or a potassium permanganate (B83412) stain)

-

TLC developing chamber

Procedure:

-

Spotting: Dissolve a small amount of the PPC isomer mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution onto the baseline of a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to ascend the plate until it is near the top.

-

Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots using a suitable method, such as exposure to iodine vapor or dipping in a potassium permanganate solution. The two isomers should appear as distinct spots with different Rf values.

-

Preparative TLC (Optional): For isolation of individual isomers, preparative TLC can be performed using thicker silica gel plates and a larger amount of the mixture. After development, the separated bands corresponding to each isomer can be scraped from the plate and the compound extracted from the silica gel with a polar solvent.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and differentiation of the cis and trans isomers of PPC.[3] While specific spectral data from the primary literature is limited, the expected chemical shifts can be inferred based on the structure.

Expected ¹H NMR Features:

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.

-

Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm). The chemical shifts and coupling constants of the proton at C1 (bearing the hydroxyl group) will be diagnostic for the cis and trans isomers due to different spatial orientations of the hydroxyl group.

-

Piperidine Protons: Multiplets in the aliphatic region, typically between δ 2.0-3.0 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Features:

-

Aromatic Carbons: Signals in the range of δ 125-150 ppm.

-

Quaternary Carbon (C4): A signal around δ 70-80 ppm.

-

Carbinol Carbon (C1): A signal around δ 65-75 ppm, with the chemical shift differing between the cis and trans isomers.

-

Cyclohexane and Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PPC.

Expected MS Features:

-

Molecular Ion (M⁺): A peak at m/z 259, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of arylcyclohexylamines is complex. Common fragmentation pathways may involve the loss of the piperidine ring, the phenyl group, or water from the molecular ion. The relative intensities of the fragment ions may differ between the cis and trans isomers.

Pharmacological and Toxicological Properties

PPC, as a metabolite of PCP, exhibits significant biological activity.

Pharmacodynamics

The pharmacological effects of PPC are primarily attributed to its interaction with central nervous system targets.

Table of Pharmacological Activities:

| Activity | Isomer(s) | Effect | Reference |

| Locomotor Activity | trans | Dose-dependent increase in locomotor activity and rearing in mice. | [4] |

| Ataxia | cis and trans | The trans isomer is slightly more active than the cis isomer in producing ataxia in the mouse rotarod assay. | [3] |

| Seizure Activity | cis and trans | Both isomers can produce seizure activity at doses required to produce maximal ataxia. | [3] |

| Dopamine Uptake Inhibition | trans | Inhibits [³H]dopamine uptake in rat striatal synaptosomes to a similar extent as PCP. | [3] |

| NMDA Receptor Binding | trans | Inhibits [³H]TCP binding to rat cortical membranes with much less activity than PCP. | [3] |

Toxicology

High doses of both cis and trans isomers of PPC have been shown to cause lethality in mice, which is associated with seizure activity.[3]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of PPC

Based on the known mechanisms of its parent compound, phencyclidine, and the observed biological activities of PPC, a proposed signaling pathway is illustrated below. PPC likely modulates both glutamatergic and dopaminergic neurotransmission.

Experimental Workflow: Biological Evaluation

A typical workflow for the biological evaluation of PPC and its isomers is depicted below.

Experimental Protocols

Rotarod Assay for Motor Coordination in Mice

This protocol is adapted from standard procedures to assess the ataxic effects of PPC isomers.

Objective: To evaluate the effect of PPC isomers on motor coordination and balance in mice.

Materials:

-

Rotarod apparatus

-

Male ICR mice

-

PPC isomers (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)

-

Vehicle control solution

-

Syringes for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to establish a baseline performance.

-

Dosing: Administer the PPC isomer or vehicle control via i.p. injection.

-

Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod for each mouse. A trial is typically ended if the mouse falls off or remains on the rod for the maximum duration (e.g., 300 seconds).

-

Analysis: Compare the latency to fall for the PPC-treated groups with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a pharmacologically active metabolite of phencyclidine with distinct properties for its cis and trans isomers. This guide has provided a foundational understanding of its basic properties, synthesis, and biological effects, along with detailed experimental considerations. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways of each isomer, which will be critical for understanding their potential roles in the overall pharmacology and toxicology of phencyclidine and for the development of novel therapeutics targeting related pathways.

References

- 1. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]

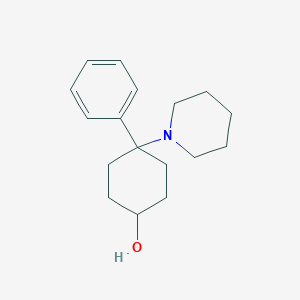

4-Phenyl-4-(1-piperidinyl)cyclohexanol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a significant metabolite of the dissociative anesthetic phencyclidine (PCP). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological significance.

Chemical Structure and IUPAC Name

This compound is a tertiary alcohol containing a cyclohexane (B81311) ring substituted with a phenyl group, a piperidinyl group, and a hydroxyl group.

Chemical Structure:

IUPAC Name: 4-phenyl-4-(piperidin-1-yl)cyclohexan-1-ol[1][2]

The molecule exists as cis and trans isomers, which have been separated and characterized.[3]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO | [1][2] |

| Molecular Weight | 259.4 g/mol | [1][4] |

| IUPAC Name | 4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | [1] |

| CAS Number | 60756-83-4 | [1][2] |

| XLogP3 | 2.5 | [1] |

| Kovats Retention Index (Standard non-polar) | 2549 | [1] |

Biological Significance and Signaling Pathways

This compound is one of the major metabolites of phencyclidine (PCP), formed through hydroxylation of the cyclohexane ring.[3] This biotransformation is primarily mediated by the cytochrome P-450 enzyme system, with CYP3A playing a significant role.[5][6] Both the cis and trans isomers of PPC are biologically active.[3]

Studies in mice have shown that PPC can induce an increase in locomotor activity.[2] While its parent compound, PCP, is a well-known NMDA receptor antagonist, the direct interaction of PPC with the NMDA receptor has not been extensively characterized. However, other cyclohexanol (B46403) derivatives have been identified as NR2B-selective NMDA receptor antagonists.[7] A structurally related compound, 2-(4-phenyl piperidino) cyclohexanol, has been shown to have pre-junctional neuromuscular blocking activity and alpha-adrenoceptor blocking properties.[8]

Metabolic Pathway of Phencyclidine to this compound

The following diagram illustrates the metabolic conversion of PCP to its hydroxylated metabolite, PPC.

Experimental Protocols

Hypothetical Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on general synthetic methods for related compounds.

Workflow for the Synthesis of this compound

Detailed Protocol:

-

Reductive Amination: To a solution of 4-phenylcyclohexanone (1 equivalent) in a suitable solvent such as methanol (B129727), add piperidine (1.2 equivalents). The mixture is stirred at room temperature for 1-2 hours. A reducing agent, such as sodium cyanoborohydride (1.5 equivalents), is then added portion-wise, and the reaction is stirred overnight at room temperature.

-

Work-up: The reaction mixture is quenched by the addition of water and the solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-phenyl-4-(1-piperidinyl)cyclohexanone.

-

Reduction: The crude ketone is dissolved in methanol and cooled to 0°C. Sodium borohydride (B1222165) (2 equivalents) is added slowly, and the reaction mixture is stirred at room temperature for 4-6 hours.

-

Final Work-up and Purification: The reaction is quenched with water, and the methanol is removed. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of cis and trans isomers of this compound, can be purified by column chromatography on silica (B1680970) gel.

Analysis of this compound in Biological Samples

The following protocol outlines a general procedure for the extraction and analysis of PPC from biological matrices such as urine or hair, which is relevant for forensic and toxicological studies.[2]

General Workflow for Analysis in Biological Samples

Detailed Protocol:

-

Sample Preparation:

-

Urine: An aliquot of the urine sample is mixed with an internal standard. The pH is adjusted to be basic (pH 9-10) with a suitable buffer.

-

Hair: Hair samples are washed to remove external contamination, then pulverized. The pulverized hair is incubated in a basic solution (e.g., NaOH) to digest the hair matrix and release the analytes.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The prepared sample is extracted with an immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is collected.

-

Solid-Phase Extraction (SPE): Alternatively, the sample can be passed through an SPE cartridge. The cartridge is washed, and the analyte is eluted with a suitable solvent.

-

-

Derivatization (for GC-MS): The extracted analyte may be derivatized (e.g., with a silylating agent like BSTFA) to improve its volatility and chromatographic properties.

-

Instrumental Analysis: The prepared sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for separation and detection.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

References

- 1. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists with analgesic activity utilizing a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the blocking action of 2-(4-phenyl piperidino) cyclohexanol (AH5183) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a principal metabolite of the dissociative anesthetic phencyclidine (PCP), has been a subject of pharmacological interest due to its psychoactive properties and its contribution to the overall effects of PCP intoxication. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of PPC, with a focus on its isomeric forms, cis- and trans-4-phenyl-4-(1-piperidinyl)cyclohexanol. This document consolidates key quantitative data, details experimental methodologies for its study, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction and Historical Context

The story of this compound (PPC) is intrinsically linked to the history of phencyclidine (PCP). PCP was first synthesized in 1926 and later investigated as a surgical anesthetic in the 1950s by Parke, Davis and Company under the brand name Sernyl.[1][2] While it produced effective anesthesia without significant cardiorespiratory depression, its clinical use was short-lived due to the high incidence of postoperative delirium, hallucinations, and dysphoria.[1] By the late 1960s, PCP emerged as a significant drug of abuse, known by street names such as "angel dust."[2][3]

The extensive metabolism of PCP in the body led researchers to investigate its biotransformation pathways to better understand its prolonged and complex psychoactive effects.[4] One of the major metabolic routes identified was the hydroxylation of the cyclohexane (B81311) ring, leading to the formation of this compound.[4] Early studies on PCP metabolism identified PPC as a significant urinary metabolite. The recognition that PPC itself might possess biological activity prompted further investigation into its synthesis, pharmacological characterization, and the differentiation of its geometric isomers.

Synthesis and Isomer Separation

The synthesis of this compound and the subsequent separation of its cis and trans isomers were crucial for elucidating their individual pharmacological profiles. A key method was reported by Wood et al. in 1981.

Synthesis of this compound

The synthesis involves a multi-step process starting from 4-phenyl-4-piperidinocyclohexanone.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Wood et al. (1981).

-

Grignard Reaction: 1-Piperidinocyclohexanecarbonitrile is reacted with phenylmagnesium bromide. The resulting imine is then hydrolyzed with acid to yield 4-phenyl-4-piperidinocyclohexanone.

-

Reduction: The ketone, 4-phenyl-4-piperidinocyclohexanone, is then reduced to the corresponding alcohol, this compound, using a reducing agent such as sodium borohydride. This reduction yields a mixture of the cis and trans isomers.

Separation of cis and trans Isomers

The two geometric isomers of PPC can be separated using chromatographic techniques.

Experimental Protocol: Isomer Separation

Based on the work of Wood et al. (1981), the following method can be employed:

-

Thin-Layer Chromatography (TLC): The isomeric mixture of this compound can be separated by preparative thin-layer chromatography on silica (B1680970) gel plates. A suitable solvent system, such as a mixture of chloroform (B151607) and methanol, is used to achieve separation of the more polar cis-isomer and the less polar trans-isomer.

-

Column Chromatography: For larger scale separations, column chromatography using silica gel as the stationary phase and an appropriate eluent system can also be employed.

Pharmacological Profile

The pharmacological activity of this compound is primarily attributed to its interaction with the dopamine (B1211576) transporter and, to a lesser extent, the NMDA receptor. The two isomers exhibit different potencies at these targets.

Quantitative Pharmacological Data

While comprehensive quantitative data for both isomers are not extensively available in a single source, key findings from various studies are summarized below. It is noteworthy that the trans-isomer is generally considered the more pharmacologically active of the two.

| Compound | Target | Assay Type | Value | Reference |

| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol | Dopamine Transporter (DAT) | [³H]Dopamine Uptake Inhibition | Similar to PCP | (Baba et al., 1994)[5] |

| trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol | NMDA Receptor (PCP site) | [³H]TCP Binding Inhibition | Much less active than PCP | (Baba et al., 1994)[5] |

| Phencyclidine (PCP) | NMDA Receptor (PCP site) | [³H]PCP Binding | Ki = 58 nM (approx.) | (Itzhak et al., 1981) |

Note: Specific Ki or IC50 values for the cis and trans isomers of PPC at the dopamine transporter and NMDA receptor are not consistently reported in the literature. The information available provides a qualitative or semi-quantitative comparison to the parent compound, PCP.

Behavioral Effects

Consistent with its action as a dopamine uptake inhibitor, the trans-isomer of PPC has been shown to produce significant behavioral effects in animal models.

-

Hyperlocomotion: Intraperitoneal administration of trans-PPC at doses ranging from 10 to 30 mg/kg causes a dose-related increase in locomotor activity and rearing in mice.[6]

-

Lack of PCP-like Ataxia: Unlike PCP, trans-PPC does not induce swaying and falling at the doses tested, suggesting that its behavioral profile is distinct from that of the parent compound and may be primarily driven by its effects on the dopaminergic system rather than the NMDA receptor.[6]

These findings suggest that the psychotomimetic effects of PCP may be partially mediated by its metabolite, trans-PPC, through its inhibition of dopamine uptake.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the psychoactive effects of trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol is the inhibition of the dopamine transporter (DAT).

Dopamine Transporter Inhibition

By blocking the reuptake of dopamine from the synaptic cleft, trans-PPC increases the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. This prolonged stimulation of dopamine receptors is thought to underlie the observed hyperlocomotor activity.

References

- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 2. banyantreatmentcenter.com [banyantreatmentcenter.com]

- 3. DARK Classics in Chemical Neuroscience: Phencyclidine (PCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent psychoactive metabolite of the dissociative anesthetic phencyclidine (PCP). This technical guide provides a comprehensive overview of PPC, focusing on its chemical properties, synthesis, pharmacological actions, and the experimental methodologies used for its characterization. PPC exists as two stereoisomers, cis- and trans-, with the trans-isomer demonstrating greater biological activity. Its primary mechanism of action involves the inhibition of dopamine (B1211576) reuptake, a property it shares with its parent compound, PCP. However, PPC exhibits significantly lower affinity for the N-methyl-D-aspartate (NMDA) receptor ion channel, suggesting a distinct pharmacological profile. This document aims to serve as a detailed resource for researchers investigating the metabolism and psychoactive effects of PCP and its derivatives.

Chemical and Physical Properties

This compound is a tertiary alcohol with a molecular formula of C₁₇H₂₅NO.[1] Its chemical structure features a cyclohexane (B81311) ring substituted with a phenyl group, a piperidinyl group, and a hydroxyl group at the 4-position. The presence of stereoisomers, namely cis and trans isomers, arises from the relative orientation of the hydroxyl group to the phenyl and piperidinyl substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO | [1] |

| Molar Mass | 259.4 g/mol | [1] |

| CAS Number | 60756-83-4 | [1] |

| IUPAC Name | 4-phenyl-4-(1-piperidinyl)cyclohexan-1-ol | [1] |

| Synonyms | PPC, 4-phenyl-4-piperidinocyclohexanol | [1][2] |

| Appearance | White solid (recrystallized) | |

| Melting Point (trans-isomer) | 155 - 157 °C | [3] |

Synthesis and Stereoisomer Separation

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a cyclohexanone (B45756) precursor with a Grignard reagent or an organolithium compound, followed by the introduction of the piperidinyl group. A general conceptual pathway is outlined below.

Conceptual Synthetic Pathway

A plausible synthetic route involves the reaction of 4-phenylcyclohexanone (B41837) with a piperidinyl-containing nucleophile or a precursor that can be converted to a piperidinyl group. An alternative approach is the reaction of a piperidinyl-substituted cyclohexanone with a phenyl Grignard reagent. The final reduction of the ketone functionality to a hydroxyl group yields the desired product. The synthesis will typically result in a mixture of cis and trans isomers.

DOT Script for Conceptual Synthesis

Caption: Conceptual synthetic routes to this compound.

Experimental Protocol: Separation of cis- and trans-Isomers

-

Column Preparation: A glass column is packed with silica (B1680970) gel slurry in a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Sample Loading: The crude mixture of cis- and trans-PPC, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

-

Fraction Collection: Fractions are collected as the solvent front moves down the column.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure isomers. Fractions containing the same isomer are combined.

-

Solvent Evaporation: The solvent is removed from the combined fractions under reduced pressure to yield the purified cis- and trans-isomers.

Pharmacology

The pharmacological effects of this compound are primarily attributed to its interaction with the dopamine transporter and, to a lesser extent, the NMDA receptor.

Mechanism of Action

-

Dopamine Transporter (DAT) Inhibition: The trans-isomer of PPC inhibits the reuptake of dopamine from the synaptic cleft to a similar extent as PCP. This action increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission, which is believed to contribute to the locomotor-stimulating effects of the compound.

-

NMDA Receptor Interaction: PPC has a significantly lower affinity for the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor compared to PCP itself. This suggests that the dissociative and psychotomimetic effects, which are characteristic of PCP and are mediated by NMDA receptor antagonism, are less pronounced with PPC.

DOT Script for Mechanism of Action

Caption: Pharmacological targets of this compound.

Pharmacological Data

Currently, specific quantitative data such as IC₅₀ or Kᵢ values for the interaction of this compound with the dopamine transporter and the NMDA receptor are not available in the public domain. Similarly, quantitative data from in vivo studies, such as the ED₅₀ for locomotor activity or ataxia, have not been reported.

Metabolism and Pharmacokinetics

This compound is a major metabolite of phencyclidine, formed through the hydroxylation of the cyclohexane ring. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway

DOT Script for Metabolic Pathway

Caption: Metabolic conversion of Phencyclidine to this compound.

Pharmacokinetic Parameters

Detailed pharmacokinetic studies on this compound are limited. However, studies on its parent compound, phencyclidine, in rats have provided some insights into its disposition. For instance, the terminal elimination half-life of PCP in female Sprague-Dawley rats has been reported to be approximately 5.5 hours, which is significantly longer than in male rats (3.4 hours).[5] This difference is attributed to a decreased metabolic clearance in females.[5] While these data pertain to PCP, they suggest that the pharmacokinetics of its metabolites, including PPC, may also exhibit sex-dependent differences.

Experimental Protocols

Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.[6][7]

-

Preparation of Synaptosomes/Cells: Synaptosomes are prepared from rat striatum by homogenization and differential centrifugation. Alternatively, cells stably expressing the human dopamine transporter (hDAT) can be cultured.[6][7]

-

Assay Procedure:

-

In a 96-well plate, pre-incubate the synaptosome suspension or cells with the test compound at various concentrations for 20 minutes at 25°C in a modified Tris-HEPES buffer (pH 7.1).[6]

-

Initiate the uptake by adding [³H]Dopamine (final concentration of 50 nM).[6]

-

Incubate for an additional 10 minutes.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) is determined by non-linear regression analysis.

NMDA Receptor Binding Assay ([³H]TCP Binding)

This competitive radioligand binding assay is used to determine the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.[8]

-

Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors, are prepared by homogenization and centrifugation.[8]

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (a high concentration of a known PCP site ligand, e.g., 10 µM PCP), and the test compound at various concentrations.[8]

-

Add the diluted membrane preparation to each well.[8]

-

Add [³H]TCP at a final concentration near its Kₔ value (typically 1-5 nM).[8]

-

Incubate the plate at room temperature (25°C) for 60 minutes.[8]

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).[8]

-

Wash the filters with ice-cold wash buffer.

-

-

Data Analysis: The radioactivity on the filters is quantified by liquid scintillation counting. The IC₅₀ value is determined, and the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[8]

Conclusion

This compound is a pharmacologically active metabolite of phencyclidine with a distinct profile. Its primary action as a dopamine reuptake inhibitor, coupled with its weak activity at the NMDA receptor, suggests that it contributes to the stimulant effects of PCP while having a lower potential for producing dissociative effects. Further research is warranted to fully elucidate the quantitative pharmacological and pharmacokinetic parameters of both the cis- and trans-isomers of PPC. The experimental protocols detailed in this guide provide a framework for such investigations, which will be crucial for a comprehensive understanding of the complex pharmacology of phencyclidine and its metabolites.

References

- 1. This compound | C17H25NO | CID 162171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) as a Phencyclidine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phencyclidine (PCP), a dissociative anesthetic with significant psychotomimetic effects, undergoes extensive biotransformation in the body. A primary product of this metabolism is 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC). While generally less pharmacologically potent than its parent compound at the NMDA receptor, PPC exhibits distinct effects, notably on dopamine (B1211576) reuptake, and contributes to the overall physiological and toxicological profile following PCP administration. The detection of PPC is a reliable biomarker for confirming PCP use. This document provides an in-depth technical overview of the metabolic formation, pharmacodynamics, quantitative data, and analytical protocols related to PPC.

Metabolism of Phencyclidine (PCP)

PCP is primarily metabolized in the liver through oxidative reactions mediated by the cytochrome P450 (CYP) enzyme system.[1] The formation of PPC occurs via hydroxylation of the cyclohexyl ring, a major metabolic pathway.

Studies using human liver microsomes have identified CYP3A as the major enzyme responsible for the formation of both the cis and trans isomers of PPC (c-PPC and t-PPC).[2] Other CYP isoforms, such as CYP1A and CYP2A, may play a minor role in the formation of other PCP metabolites.[2] This metabolic conversion reduces the psychoactive potency of the parent drug and facilitates its eventual excretion.

Caption: Metabolic conversion of Phencyclidine (PCP) to PPC.

Pharmacodynamics and Biological Activity

While PPC is a metabolite, it is not inert and retains biological activity. Its pharmacodynamic profile, however, differs significantly from that of PCP.

-

NMDA Receptor Activity: PCP is a potent non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the receptor's ion channel.[3] In contrast, PPC shows significantly less activity at this PCP binding site.[4] This reduction in NMDA receptor antagonism means PPC is much less likely to produce the profound dissociative and hallucinogenic effects characteristic of PCP.

-

Dopamine Reuptake Inhibition: Despite its low affinity for the NMDA receptor, PPC inhibits the reuptake of dopamine in rat striatal synaptosomes to a similar extent as PCP.[4] This action increases synaptic dopamine levels and may be responsible for some of the psychotomimetic effects of PCP, such as increased locomotor activity.[4]

-

Behavioral Effects: In animal models, PPC has been shown to cause a dose-related increase in locomotor activity.[5][6] However, unlike PCP, it does not produce the characteristic ataxia (e.g., swaying and falling) at similar dose ranges, further highlighting its distinct pharmacological profile.[6]

Caption: Comparative actions of PCP and PPC at NMDA and DAT sites.

Data Presentation: Comparative Pharmacology

The following table summarizes key quantitative and qualitative differences between PCP and its metabolite, PPC.

| Parameter | Phencyclidine (PCP) | This compound (PPC) | Reference(s) |

| Primary Mechanism | Non-competitive NMDA Receptor Antagonist | Dopamine Reuptake Inhibitor | [3][4] |

| [³H]TCP Binding Affinity | High (Ki ≈ 59 nM) | Much lower than PCP | [3][4] |

| Dopamine Uptake Inhibition | Potent Inhibitor | Similar potency to PCP | [4] |

| Behavioral Effect (Mice) | Hyperlocomotion, Swaying, Falling | Hyperlocomotion, No Swaying/Falling | [6] |

| Ataxia Potency (Rotarod) | Potent (Relative Potency = 1.0) | Low (Relative Potency ≈ 0.16) | [7] |

| Therapeutic Index (Lethality/Ataxia) | ~13 | ~5 | [7] |

Experimental Protocols

Objective: To characterize the formation of PPC and other metabolites from PCP using a liver microsomal model.

Methodology:

-

Preparation: Prepare an incubation mixture in a phosphate (B84403) buffer (pH ~7.4) containing human or rat liver microsomes and MgCl₂.

-

NADPH System: Add an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 enzyme activity.

-

Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding PCP (substrate).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates proteins.

-

Sample Cleanup: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify PPC and other metabolites.[2][5]

Caption: Experimental workflow for in vitro metabolism of PCP.

Objective: To detect and quantify PPC in biological matrices (e.g., hair, urine, blood) for toxicological or forensic analysis.

Methodology:

-

Sample Preparation (Extraction):

-

Add an internal standard (e.g., a deuterated analog) to the sample.

-

Perform an extraction to isolate the analyte from the matrix. This can be a liquid-liquid extraction (LLE) with an organic solvent or a solid-phase extraction (SPE) using a specialized cartridge.

-

-

Derivatization (Optional for GC-MS): For GC-MS analysis, a derivatization step (e.g., silylation) may be performed to improve the thermal stability and chromatographic properties of the hydroxylated metabolite PPC.

-

Chromatographic Separation: Inject the prepared extract into a gas chromatograph (GC) or liquid chromatograph (LC). The instrument separates PPC from other compounds based on its chemical properties as it passes through a capillary column.

-

Mass Spectrometric Detection: The separated compounds enter a mass spectrometer (MS). The instrument ionizes the molecules and detects specific mass-to-charge ratio fragments of PPC and the internal standard.

-

Quantification: A calibration curve is generated using known concentrations of PPC. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.

References

- 1. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of phencyclidine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism of 4-Phenyl-4-(1-piperidinyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a principal metabolite of the dissociative anesthetic phencyclidine (PCP), presents a complex stereochemical profile that is crucial for understanding its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the stereoisomerism of PPC, detailing the synthesis, separation, and characterization of its stereoisomers. All available quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. This document serves as a critical resource for researchers in pharmacology, medicinal chemistry, and drug development investigating the nuanced structure-activity relationships of this important molecule.

Introduction to the Stereochemistry of this compound

This compound is a hydroxylated metabolite of phencyclidine, formed by enzymatic action at the C-4 position of the cyclohexane (B81311) ring.[1] This modification introduces a new chiral center at C-4 of the cyclohexanol (B46403) ring, in addition to the pre-existing chiral center at C-1 (the carbon atom to which both the phenyl and piperidinyl groups are attached). Consequently, PPC can exist as a mixture of stereoisomers.

The stereoisomerism of PPC is primarily defined by the relative orientation of the hydroxyl group to the piperidinyl group on the cyclohexane ring, leading to the existence of cis and trans diastereomers. In the cis isomer, the hydroxyl and piperidinyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Furthermore, each of these diastereomers is a racemic mixture of two enantiomers, as the molecule lacks a plane of symmetry. Therefore, there are a total of four possible stereoisomers of PPC:

-

(cis)-(+)-4-Phenyl-4-(1-piperidinyl)cyclohexanol

-

(cis)-(-)-4-Phenyl-4-(1-piperidinyl)cyclohexanol

-

(trans)-(+)-4-Phenyl-4-(1-piperidinyl)cyclohexanol

-

(trans)-(-)-4-Phenyl-4-(1-piperidinyl)cyclohexanol

The following diagram illustrates the relationship between these stereoisomers.

Synthesis and Separation of Diastereomers

The synthesis of this compound yields a mixture of the cis and trans diastereomers. The separation of these diastereomers has been successfully achieved and is a critical step for the individual characterization and pharmacological evaluation of each isomer.

Experimental Protocol: Synthesis and Separation of cis and trans Isomers

The following protocol is based on the methodology reported in the literature for the synthesis and separation of the diastereomers of PPC.[1]

Synthesis of the Diastereomeric Mixture:

A detailed, publicly available protocol for the initial synthesis of the mixture of this compound isomers is not well-documented in readily accessible literature. However, a common synthetic route to similar 4-substituted cyclohexanol derivatives involves the Grignard reaction of a protected 4-piperidinocyclohexanone with phenylmagnesium bromide, followed by deprotection.

Separation of cis and trans Diastereomers by Thin-Layer Chromatography (TLC): [1]

-

Preparation of TLC Plates: Standard silica (B1680970) gel TLC plates are used.

-

Sample Application: The crude synthetic mixture of PPC is dissolved in a suitable solvent (e.g., methanol (B129727) or chloroform) and spotted onto the TLC plate.

-

Elution: The plate is developed in a chromatography tank containing an appropriate solvent system. While the specific solvent system used for the preparative separation is not detailed in the primary literature, a typical system for separating polar compounds would be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol or acetone), with the ratio adjusted to achieve optimal separation.

-

Visualization: The separated spots can be visualized under UV light or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).

-

Isolation: For preparative separation, the corresponding bands of silica gel for the cis and trans isomers are scraped from the plate and the compounds are extracted with a suitable solvent. The solvent is then evaporated to yield the isolated isomers.

The following diagram outlines the general workflow for the synthesis and separation of the PPC diastereomers.

Characterization of Diastereomers

The isolated cis and trans isomers of PPC have been characterized using various spectroscopic techniques.[1]

Spectroscopic Data

| Technique | cis-4-Phenyl-4-(1-piperidinyl)cyclohexanol | trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol |

| ¹H NMR | Data not explicitly detailed in primary literature. | Data not explicitly detailed in primary literature. |

| ¹³C NMR | Characterized, but specific chemical shifts are not provided in the primary literature.[1] | Characterized, but specific chemical shifts are not provided in the primary literature.[1] |

| Mass Spec. | Characterized, but specific fragmentation patterns are not detailed in the primary literature.[1] | Characterized, but specific fragmentation patterns are not detailed in the primary literature.[1] |

Note: While the primary literature confirms characterization by these methods, the specific, detailed spectral data for each isomer is not publicly available in the searched resources.

Biological Activity of Diastereomers

Preliminary pharmacological studies have been conducted on the separated cis and trans isomers of PPC to assess their biological activity.

In Vivo Studies

| Assay | cis Isomer | trans Isomer |

| Mouse Rotarod Assay | Active | Slightly more active than the cis isomer.[1] |

| Other Effects | Produced seizure activity and lethality at doses required for maximal ataxia.[1] | Produced seizure activity and lethality at doses required for maximal ataxia.[1] |

These findings indicate that while both diastereomers are biologically active, there is a discernible difference in their potency, with the trans isomer exhibiting slightly greater activity in the mouse rotarod assay.[1]

Enantiomeric Resolution: A Frontier

To date, the scientific literature available through comprehensive searches does not contain reports on the successful resolution of the enantiomers of either the cis or trans diastereomers of this compound. The biological activities and specific properties of the individual (+)-cis, (-)-cis, (+)-trans, and (-)-trans isomers therefore remain unknown.

Proposed Experimental Protocol for Enantiomeric Resolution

Based on standard methodologies for the chiral resolution of similar piperidine-containing compounds, the following protocol is proposed for the separation of the enantiomers of the cis and trans isomers of PPC.

Chiral Resolution by Diastereomeric Salt Formation:

-

Selection of Resolving Agent: A chiral acid, such as (+)- or (-)-tartaric acid, (+)- or (-)-camphorsulfonic acid, or (+)- or (-)-dibenzoyltartaric acid, would be a suitable resolving agent.

-

Salt Formation: The racemic mixture of either the isolated cis or trans isomer of PPC is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of the chosen chiral acid, dissolved in the same solvent, is added to the solution.

-

Crystallization: The solution is allowed to stand, possibly with cooling, to induce the crystallization of one of the diastereomeric salts. The differing solubilities of the two diastereomeric salts are the basis for the separation.

-

Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the free base of the single enantiomer of PPC. The enantiomer is then extracted into an organic solvent.

-

Isolation of the Second Enantiomer: The mother liquor from the crystallization step, which is now enriched in the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer. Alternatively, the solvent can be evaporated and the remaining salt treated with base.

-

Purity Analysis: The enantiomeric purity of the separated isomers should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

The stereoisomerism of this compound is a critical aspect of its chemical and pharmacological profile. While the separation and preliminary characterization of the cis and trans diastereomers have been accomplished, a significant knowledge gap exists regarding the individual enantiomers. The resolution and subsequent pharmacological evaluation of all four stereoisomers are essential next steps to fully elucidate the structure-activity relationship of this important phencyclidine metabolite. The proposed protocol for enantiomeric resolution provides a viable pathway for future research in this area. A thorough understanding of the stereochemistry of PPC will undoubtedly contribute to a more complete picture of its role in the pharmacology and toxicology of phencyclidine.

References

Pharmacological Profile of 4-Phenyl-4-(1-piperidinyl)cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a primary and biologically active metabolite of the dissociative anesthetic phencyclidine (PCP). This technical guide provides a comprehensive overview of the known pharmacological properties of PPC, with a focus on its interactions with key central nervous system targets. While quantitative binding affinities and detailed pharmacokinetic data remain limited in publicly accessible literature, this document synthesizes the existing qualitative and comparative data. It also furnishes detailed, representative experimental protocols for the assays central to characterizing compounds of this nature. The guide is intended to serve as a foundational resource for researchers engaged in the study of arylcyclohexylamines and related compounds.

Introduction

This compound, commonly referred to as PPC, is an organic chemical that emerges from the metabolic breakdown of phencyclidine (PCP).[1] As a major metabolite, its pharmacological profile is of significant interest for understanding the complete toxicological and psychoactive effects of PCP. PPC exists as two stereoisomers, cis- and trans-, which may exhibit different biological activities.[2][3] The compound has been detected in the hair of PCP users, indicating its presence and persistence in the body.[1] Early research indicates that PPC retains some of the pharmacological activities of its parent compound, notably affecting dopaminergic systems, while displaying a reduced affinity for the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor.[4][5] This guide aims to consolidate the available pharmacological data and provide detailed experimental context for future research.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its interaction with the dopamine (B1211576) transporter and the NMDA receptor.

Dopamine Transporter Interaction

The trans isomer of PPC has been shown to inhibit the uptake of [3H]dopamine in rat striatal synaptosomes to a degree comparable to that of PCP.[4][5] This inhibition of dopamine reuptake leads to an increase in the synaptic concentration of dopamine, which is believed to contribute to the psychostimulant effects observed with PCP and its metabolites. The increased locomotor activity in mice following the administration of (trans)-PPC further supports this mechanism.[1][5]

NMDA Receptor Interaction

In contrast to its potent effect on dopamine uptake, (trans)-PPC demonstrates significantly lower affinity for the phencyclidine (PCP) binding site on the NMDA receptor complex compared to PCP itself.[4][5] This was determined through radioligand binding assays using [3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([3H]TCP), a selective ligand for the PCP binding site. This suggests that the psychotomimetic effects of PPC may be less pronounced or qualitatively different from those of PCP, which are largely attributed to NMDA receptor antagonism.

Opioid Receptor Interaction

Behavioral Pharmacology

When administered intraperitoneally to mice at doses ranging from 10 to 30 mg/kg, (trans)-PPC induces a dose-dependent increase in locomotor activity and rearing behaviors.[5] Notably, unlike PCP, (trans)-PPC did not produce swaying and falling at the tested doses, indicating a different behavioral profile.[5] These findings suggest that the major metabolite, (trans)-PPC, contributes to the overall psychotic reactions produced by PCP, likely through its effects on the dopaminergic system.[5]

Quantitative Data Summary

While specific Ki or IC50 values for this compound are not consistently reported in the literature, the following table summarizes the qualitative and comparative findings.

| Target | Ligand/Assay | Preparation | Result | Reference |

| Dopamine Transporter | [3H]Dopamine Uptake | Rat striatal synaptosomes | Inhibition comparable to PCP | [4][5] |

| NMDA Receptor (PCP Site) | [3H]TCP Binding | Rat cortical membranes | Much lower affinity than PCP | [4][5] |

| Opioid Receptor | [3H]Morphine Binding | Rat brain homogenates | No large variation in affinity compared to PCP | [6] |

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize the pharmacological profile of compounds like this compound.

Dopamine Transporter Uptake Assay

This protocol describes a method for measuring the inhibition of [3H]dopamine uptake into rat striatal synaptosomes.

Materials:

-

Rat striata

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

-

[3H]Dopamine

-

Test compound (this compound)

-

Nomifensine (for defining non-specific uptake)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh or frozen rat striata in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (P2) in Krebs-Ringer-HEPES buffer.

-

Assay: In triplicate, add varying concentrations of the test compound or vehicle to tubes containing the synaptosomal preparation. For non-specific uptake, add a high concentration of nomifensine. Pre-incubate for 10 minutes at 37°C.

-

Initiate Uptake: Add a final concentration of [3H]dopamine (e.g., 10 nM) to each tube and incubate for 5 minutes at 37°C.

-

Terminate Uptake: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value for the test compound by non-linear regression analysis of the concentration-response curve.

NMDA Receptor Binding Assay ([3H]TCP Binding)

This protocol outlines a method for determining the binding affinity of a test compound to the PCP site of the NMDA receptor using [3H]TCP.

Materials:

-

Rat cortical tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([3H]TCP)

-

Test compound (this compound)

-

Phencyclidine (PCP) or MK-801 (for defining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to thoroughly wash the membranes.

-

Binding Assay: In triplicate, combine the washed cortical membranes, [3H]TCP (e.g., 2 nM final concentration), and varying concentrations of the test compound or vehicle in a final volume of 1 ml. For non-specific binding, add a high concentration of PCP or MK-801 (e.g., 10 µM).

-

Incubation: Incubate the mixture at 25°C for 60 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Proposed Mechanism of Action

Caption: Proposed primary mechanism of action for this compound.

Experimental Workflow for In Vitro Characterization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxy metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effects of the major metabolite of phencyclidine, the trans isomer of this compound, on [3H]N-(1-[2-thienyl] cyclohexyl)-3,4-piperidine ([3H]TCP) binding and [3H]dopamine uptake in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Phenyl-4-(1-piperidinyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a principal metabolite of the dissociative anesthetic phencyclidine (PCP). While structurally related to PCP, its pharmacological profile displays significant divergences. This technical guide delineates the core mechanism of action of this compound, with a primary focus on its interaction with the dopamine (B1211576) transporter (DAT). This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Introduction

This compound (PPC) is an organic compound that emerges from the metabolic transformation of phencyclidine (PCP)[1]. As a metabolite, understanding its distinct pharmacological activities is crucial for a complete comprehension of the overall effects of PCP administration. PPC exists as two stereoisomers, cis and trans, with the trans-isomer being a major metabolite[2][3]. Research indicates that the pharmacological actions of these isomers, particularly the trans-isomer, contribute to the complex effects observed after PCP use. Unlike its parent compound, which is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, the primary mechanism of action for trans-4-PPC appears to be centered on the modulation of the dopaminergic system[2]. This guide will provide a detailed examination of the available scientific literature to elucidate the core mechanism of action of this compound.

Primary Mechanism of Action: Dopamine Transporter (DAT) Inhibition

The predominant pharmacological effect of trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol is the inhibition of the dopamine transporter (DAT)[2]. This action is significant as it leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

In Vitro Evidence

Studies utilizing rat striatal synaptosomes have demonstrated that trans-4-PPC inhibits the uptake of [³H]dopamine to a similar extent as PCP itself[2]. This finding is critical as it distinguishes the primary target of trans-4-PPC from that of its parent compound. While PCP is a well-established non-competitive antagonist of the NMDA receptor, trans-4-PPC exhibits significantly less activity at the PCP binding site of the NMDA receptor[2]. This suggests that the psychostimulant effects of trans-4-PPC are likely mediated by its action on the dopamine transporter rather than through direct NMDA receptor antagonism.

In Vivo Evidence

The in vitro findings are corroborated by in vivo behavioral studies. Administration of trans-4-PPC to mice has been shown to cause a dose-related increase in locomotor activity and rearing[4][5]. This hyperlocomotion is a characteristic behavioral response to drugs that increase central dopamine levels, such as dopamine transporter inhibitors and dopamine releasing agents.

Secondary and Comparative Pharmacology

While dopamine transporter inhibition is the primary mechanism of action for trans-4-PPC, it is important to consider its activity at other potential targets, especially in comparison to the closely related compound, Vesamicol.

NMDA Receptor

As previously mentioned, trans-4-PPC displays markedly reduced affinity for the PCP binding site within the NMDA receptor ion channel compared to PCP[2]. This distinction is fundamental to understanding its unique pharmacological profile.

Sigma Receptors

The interaction of this compound with sigma receptors has not been extensively characterized. However, studies on structurally similar compounds suggest a potential for interaction. For instance, a radioiodinated derivative of the related compound 2-(4-phenylpiperidino)cyclohexanol has demonstrated high affinity for the sigma-1 receptor[6][7][8][9]. Further investigation is required to determine the binding affinities of the cis and trans isomers of 4-PPC at sigma-1 and sigma-2 receptors.

Vesicular Acetylcholine (B1216132) Transporter (VAChT)

The structural analog of PPC, 2-(4-phenylpiperidino)cyclohexanol, commonly known as Vesamicol, is a well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT)[6][7]. This action prevents the loading of acetylcholine into synaptic vesicles, leading to a depletion of acetylcholine release. While there is no direct evidence to suggest that this compound is a potent inhibitor of VAChT, its structural similarity to Vesamicol warrants consideration and further investigation. A study on a derivative of 2-(4-phenylpiperidino)cyclohexanol showed a much lower affinity for VAChT compared to Vesamicol[6].

Quantitative Data

For a related compound, (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol, the following binding affinities have been reported:

| Receptor/Transporter | Ligand | Kᵢ (nM) | Species | Tissue | Reference |

| Sigma-1 Receptor | (+)-pIV | 1.30 | Rat | Brain and Liver Membranes | [6] |

| Sigma-2 Receptor | (+)-pIV | 20.4 | Rat | Brain and Liver Membranes | [6] |

| VAChT | (+)-pIV | 1260 | Rat | Brain and Liver Membranes | [6] |

| VAChT | (-)-Vesamicol | 13.0 | Rat | Brain and Liver Membranes | [6] |

Signaling Pathways

Detailed information regarding the specific downstream intracellular signaling pathways modulated by this compound is currently not available. However, based on its primary mechanism of action as a dopamine transporter inhibitor, it is plausible that PPC indirectly influences dopamine receptor-mediated signaling cascades. Increased synaptic dopamine levels would lead to enhanced activation of both D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors, impacting downstream effectors such as adenylyl cyclase and phospholipase C.

References

- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 2. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phencyclidine - Wikipedia [en.wikipedia.org]

- 5. Behavioral effects of phencyclidine and its major metabolite, (trans)this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A change of in vivo characteristics depending on specific activity of radioiodinated (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol [(+)-pIV] as a ligand for sigma receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino] cyclohexanol as a potential sigma-1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activity of 4-Phenyl-4-(1-piperidinyl)cyclohexanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC), a primary metabolite of the dissociative anesthetic phencyclidine (PCP). This document collates available quantitative data on their receptor binding affinities and functional activities, details relevant experimental methodologies, and illustrates the key signaling pathways involved. The distinct pharmacological profiles of the cis and trans isomers, particularly their differential effects on the dopamine (B1211576) transporter and the N-methyl-D-aspartate (NMDA) receptor, are highlighted, providing a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Phencyclidine (PCP) is a well-known N-methyl-D-aspartate (NMDA) receptor antagonist with complex psychotomimetic effects. Its metabolism in vivo leads to the formation of several hydroxylated derivatives, with this compound (PPC) being a major product[1][2]. Due to the stereochemistry of the cyclohexanol (B46403) ring, PPC exists as two distinct isomers: cis-4-Phenyl-4-(1-piperidinyl)cyclohexanol and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol. Emerging research indicates that these isomers possess unique biological activities that differ significantly from the parent compound and from each other. Understanding the nuanced pharmacology of these metabolites is crucial for elucidating the complete toxicological and psychoactive profile of PCP and for exploring their potential as pharmacological tools or leads for novel therapeutics. This guide aims to synthesize the current knowledge on the biological activities of the cis and trans isomers of PPC, with a focus on their interactions with key central nervous system targets.

Quantitative Biological Data

The biological activity of the cis and trans isomers of this compound is characterized by their distinct affinities for various neurotransmitter receptors and transporters. The following tables summarize the available quantitative data.

Table 1: Receptor and Transporter Binding Affinities of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol

| Isomer | Target | Assay Type | Radioligand | Tissue Source | IC50 / Ki | Reference |

| trans-4-PPC | PCP Receptor (NMDA) | Radioligand Binding | [3H]TCP | Rat Cortical Membranes | Much less active than PCP | [3] |

| cis-4-PPC & trans-4-PPC | PCP Receptor (NMDA) | Radioligand Binding | [3H]PCP | Rat Brain Homogenates | 10-80 fold lower affinity than PCP | [4] |

| trans-4-PPC | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | [3H]Dopamine | Rat Striatal Synaptosomes | Similar to PCP | [3] |

Note: Specific IC50/Ki values for the cis isomer at the dopamine transporter and for both isomers at sigma receptors are not currently available in the public literature.

Table 2: In Vivo Behavioral Effects of cis- and trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol

| Isomer | Animal Model | Behavioral Assay | Dose Range | Observed Effect | Reference |

| trans-4-PPC | Mouse | Locomotor Activity | 10 - 30 mg/kg (i.p.) | Dose-related increase in locomotor activity and rearing. Did not produce swaying and falling seen with PCP. | [5] |

| cis-4-PPC & trans-4-PPC | Mouse | Rotarod Assay | - | The trans isomer is slightly more active than the cis isomer. Both isomers produced seizure activity and lethality at doses required to produce maximal ataxia. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of the cis and trans isomers of this compound.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of the isomers for specific receptors.

This protocol is adapted from studies assessing binding to the PCP site on the NMDA receptor.

-

Objective: To determine the affinity of cis- and trans-4-PPC for the PCP binding site.

-

Materials:

-

Radioligand: [3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine ([3H]TCP) or [3H]Phencyclidine ([3H]PCP).

-

Tissue Preparation: Well-washed cortical membranes from rat brain[3].

-

Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled PCP (e.g., 100 µM).

-

Test compounds: cis- and trans-4-PPC dissolved in a suitable vehicle.

-

Glass fiber filters.

-

Scintillation counter and cocktail.

-

-

Procedure:

-

Incubate the rat cortical membranes with various concentrations of the test compounds (cis- or trans-4-PPC) and a fixed concentration of the radioligand ([3H]TCP or [3H]PCP).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-